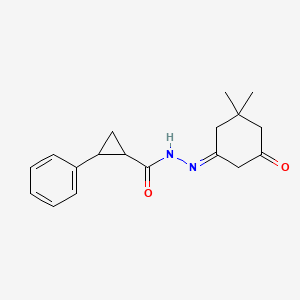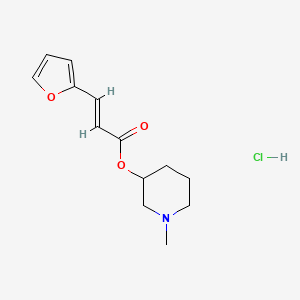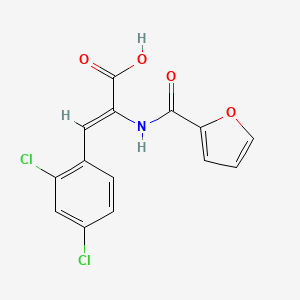
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide, also known as DPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPH belongs to the class of cyclopropane carbohydrazide derivatives and is known for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its ability to modulate various biological pathways, making it a potential candidate for therapeutic applications. However, one of the limitations of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is its solubility issues, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research on N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 2-phenylcyclopropanecarboxylic acid hydrazide with cyclohexanone in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Researchers have shown that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2)10-13(8-14(21)11-18)19-20-17(22)16-9-15(16)12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3,(H,20,22)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIUMOBBPJKDDT-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2CC2C3=CC=CC=C3)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)C2CC2C3=CC=CC=C3)/CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)

![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)

![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)

![4-(3-phenyl-1-piperazinyl)-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314944.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![propyl 4-[(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5314956.png)
![1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)